Cas no 175796-50-6 (13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate)

175796-50-6 structure
Nombre del producto:13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Propiedades químicas y físicas
Nombre e identificación
-
- Benzeneacetic acid,4-hydroxy-3-methoxy-,[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methylester
- Benzeneacetic acid,4-hydroxy-3-methoxy-,[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cycloprop
- PPAHV
- [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetraMethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]Methyle
- Phorbol 12-phenylacetate 13-acetate 20-homovanillate
- ((1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5
- [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methylesterbenzeneaceticacid
- PPAHV >99%
- Phorbol-12-phenylacetate-13-acetate-20-homovanillate
- NCGC00162421-02
- [(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate
- Phorbol 12-phenylacetate 13-acetate 20-homovanillate, solid
- CHEMBL104647
- Benzeneacetic acid, 4-hydroxy-3-methoxy-, (9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-((phenylacetyl)oxy)-1H-cyclopropa(3,4)benz(1,2-e)azulen-3-yl)methyl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- 13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
- Q27088432
- DTXSID10938709
- {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate
- 12-O-Phenylacetyl-13-O-acetylphorbol-20-homovanillate
- [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl ester benzeneacetic acid
- BDBM50052440
- 175796-50-6
- NCGC00162421-01
- AKOS024456617
- GTPL2490
- J-011134
- Phenyl-acetic acid (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-acetoxy-4a,7b-dihydroxy-3-[2-(4-hydroxy-3-methoxy-phenyl)-acetoxymethyl]-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl ester
- Benzeneacetic acid, 4-hydroxy-3-methoxy-, [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl ester
-
- Renchi: InChI=1S/C39H44O11/c1-21-14-30-37(45,34(21)44)19-26(20-48-31(42)18-25-12-13-28(41)29(16-25)47-6)15-27-33-36(4,5)39(33,50-23(3)40)35(22(2)38(27,30)46)49-32(43)17-24-10-8-7-9-11-24/h7-16,22,27,30,33,35,41,45-46H,17-20H2,1-6H3/t22-,27+,30-,33-,35-,37-,38-,39-/m1/s1
- Clave inchi: OGRGWTXWAZBJKF-JXWJAAHMSA-N
- Sonrisas: COC1C(O)=CC=C(CC(OCC2C[C@@]3(C(C(C)=C[C@H]3[C@]3(O)[C@H]([C@H]4[C@]([C@H](OC(CC5=CC=CC=C5)=O)[C@H]3C)(OC(C)=O)C4(C)C)C=2)=O)O)=O)C=1
Atributos calculados
- Calidad precisa: 688.28800
- Masa isotópica única: 688.288
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 11
- Recuento de átomos pesados: 50
- Cuenta de enlace giratorio: 12
- Complejidad: 1440
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 8
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 9
- Carga superficial: 0
- Superficie del Polo topológico: 166Ų
- Xlogp3: 3.7
Propiedades experimentales
- Color / forma: White solid
- Denso: 1.36
- Punto de ebullición: 792.4°Cat760mmHg
- Punto de inflamación: 241.1°C
- índice de refracción: 1.629
- Disolución: DMSO: soluble
- PSA: 165.89000
- Logp: 3.80230
- Disolución: Soluble in DMSO
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Información de Seguridad
- Wgk Alemania:3
- Condiciones de almacenamiento:Desiccate at -20°C
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6828-1mg |
PPAHV |
175796-50-6 | 98% | 1mg |
¥2302.00 | 2023-09-09 | |
TRC | P698985-5mg |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate |
175796-50-6 | 5mg |
$ 2893.00 | 2023-04-16 | ||
TRC | P698985-1mg |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate |
175796-50-6 | 1mg |
$ 603.00 | 2023-04-16 | ||
TRC | P698985-2.5mg |
PPAHV |
175796-50-6 | 2.5mg |
90.00 | 2021-07-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202296-1 mg |
PPAHV, |
175796-50-6 | ≥98% | 1mg |
¥1,015.00 | 2023-07-10 | |
TRC | P698985-10mg |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate |
175796-50-6 | 10mg |
$ 4500.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202296-1mg |
PPAHV, |
175796-50-6 | ≥98% | 1mg |
¥1015.00 | 2023-09-05 |
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate Literatura relevante
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Tiglano e ingenano diterpenoides
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos diterpenoides Tiglano e ingenano diterpenoides
175796-50-6 (13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate) Productos relacionados
- 2229149-42-0(tert-butyl N-2-(2-amino-1H-imidazol-5-yl)-5-(trifluoromethyl)phenylcarbamate)
- 1021118-19-3(2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide)
- 1201658-81-2(L-Anserine-d4 (N-b-alanyl-d4))
- 1587332-13-5(N-(2-amino-1-cyclohexylethyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide)
- 2228363-50-4(4-4-(difluoromethoxy)-2-fluorophenylpyrrolidin-2-one)
- 1261792-08-8(3-Cyano-5-methoxymandelic acid)
- 1214353-94-2(3,5-Bis(4-fluorophenyl)-4-nitropyridine)
- 864937-46-2(2,5-dichloro-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylthiophene-3-carboxamide)
- 1071728-11-4(2,3-Dimethylcyclohex-2-en-1-amine)
- 1493216-91-3(2-(5-methylthiophen-2-yl)propanal)
Proveedores recomendados
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
